![molecular formula C12H13N5O2 B2841121 (5-Methylisoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2189435-03-6](/img/structure/B2841121.png)
(5-Methylisoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylisoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as MI-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the MDM2-p53 protein-protein interaction and has been shown to induce apoptosis in cancer cells.
Aplicaciones Científicas De Investigación
- Research : A study by Pagliari et al. investigated polymorphism in N1, N3-bis(5-methylisoxazol-3-yl)malonamide (1) . They discovered three distinct forms: two polymorphic forms and one solvate. The energy similarities between specific interactions contributed to their formation. Interestingly, the central carbon in molecule 1 allows flexible adaptation, leading to these three forms .
- Application : Compound 1 has been used in the synthesis of naphtho[1,2-e][1,3]oxazines. These compounds exhibit potential mosquito larvicidal activity and other interesting properties .
- Outcome : This reaction produces various isoxazole products, which may have implications in anticancer drug development .
- Insight : The supramolecular architectures of amide-containing compounds, including compound 1, depend on side-chain substituents. Isoxazole substituents play a crucial role in polymorph formation, affecting crystal structures and properties .
Polymorphism Studies
Synthesis of Oxazines
Anticancer Research
Supramolecular Chemistry
Mecanismo De Acción
Propiedades
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-8-5-10(16-19-8)11(18)17-6-9(7-17)15-12-13-3-2-4-14-12/h2-5,9H,6-7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDZEDPJCAZAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.